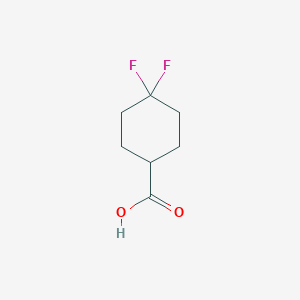

4,4-Difluorocyclohexanecarboxylic acid

Description

Physical and Chemical Properties

This compound is a white crystalline solid with a molecular weight of 164.15 g/mol. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 103–107°C | |

| Boiling Point | 241.1 ± 40.0°C (predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (predicted) | |

| Solubility | Chloroform, Methanol | |

| pKa | 4.06 ± 0.10 (predicted) |

The compound’s fluorine atoms introduce high electronegativity, strengthening the carboxylic acid’s acidity and enhancing its ability to form hydrogen bonds. These properties make it a versatile building block in organic synthesis.

Historical Context and Development

The synthesis of this compound gained traction in the early 2000s, driven by the pharmaceutical industry’s demand for fluorinated intermediates. Early methods focused on hydrolysis of ester precursors, such as ethyl 4,4-difluorocyclohexanecarboxylate, using lithium hydroxide in tetrahydrofuran (THF) and water. This approach achieved yields up to 97%, establishing it as a reliable route.

Patent CN105061188A (2015) later described optimized purification methods, addressing challenges in isolating the compound from reaction mixtures. These advancements coincided with its use in developing antiretroviral agents like maraviroc (UK-427,857), where the cyclohexane ring’s fluorination improved drug-target interactions.

Scientific Importance in Organofluorine Chemistry

Fluorine’s unique chemical behavior underpins the compound’s significance:

- Bond Strength and Stability : The C–F bond (480 kJ/mol) is stronger than C–Cl or

Propriétés

IUPAC Name |

4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUDFLDFSIXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381285 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122665-97-8 | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122665-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS523UUG56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohexanecarboxylic acid can be synthesized from ethyl 4,4-difluorocyclohexanecarboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process, resulting in the formation of the desired carboxylic acid.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Synthesis of Macrolide Antibiotics

4,4-Difluorocyclohexanecarboxylic acid is utilized in the synthesis of macrolide antibiotics, which are crucial for treating bacterial infections. The compound acts as a building block in the formation of complex structures necessary for antibiotic efficacy.

Case Study: Synthesis Pathway

A study highlights the use of this compound in synthesizing a novel macrolide antibiotic through a multi-step reaction involving acylation and cyclization processes. The resulting compound exhibited potent antibacterial activity against resistant strains of bacteria, showcasing the utility of this acid in pharmaceutical development .

CCR5 Antagonists Development

Another significant application of this compound is its role in developing CCR5 antagonists, which are essential for treating HIV infections. These compounds block the CCR5 receptor on host cells, preventing HIV from entering and infecting them.

Case Study: Novel Antagonist Design

Research has demonstrated that derivatives of this compound were synthesized to enhance the binding affinity and efficacy of CCR5 antagonists. In one study, modifications to the molecular structure led to improved antagonistic activity compared to previous generations of drugs like maraviroc . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the cyclohexane ring significantly influenced the biological activity.

Applications in Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its unique fluorinated structure allows for enhanced reactivity and selectivity in chemical reactions.

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Drug Development | Intermediate in synthesizing antibiotics and antiviral agents |

| Material Science | Used in developing fluorinated polymers with unique physical properties |

| Agrochemicals | Potential precursor for designing new pesticides with improved efficacy |

Research Insights and Future Directions

Ongoing research continues to explore the potential of this compound in various fields:

- Pharmaceuticals : Further investigations into its derivatives may lead to more effective treatments for viral infections and resistant bacterial strains.

- Material Science : The fluorinated nature of this compound opens avenues for developing advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 4,4-Difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies . The pathways involved often include enzymatic catalysis and receptor-mediated processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3,3-Difluorocyclobutanecarboxylic Acid (CAS: 115619-30-2)

- Structure : Smaller cyclobutane ring with fluorines at 3,3-positions.

- Properties : Higher ring strain reduces thermodynamic stability compared to cyclohexane derivatives.

trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

- Structure : Trifluoromethyl (-CF₃) group at the trans-4-position.

- Properties : Greater steric bulk and lipophilicity (logP ~2.5) compared to 4,4-difluorocyclohexane.

- Applications : Explored in CETP inhibitors but exhibits higher toxicity risks .

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic Acid (CID 53445120)

- Structure : Ethyl substituent at the 1-position introduces conformational rigidity.

- Properties : Reduced solubility in aqueous media due to increased hydrophobicity.

- Applications: Limited reported uses; primarily a synthetic intermediate .

Metabolic Stability

Physicochemical Data Comparison

| Compound | Melting Point (°C) | logP | Metabolic Stability | Key Applications |

|---|---|---|---|---|

| This compound | 105–109 | ~1.8 | High | Antivirals, CCR5 antagonists |

| 3,3-Difluorocyclobutanecarboxylic acid | 90–94 | ~1.2 | Moderate | Niche intermediates |

| trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid | 112–116 | ~2.5 | Low | CETP inhibitors (discontinued) |

Case Study: Maraviroc vs. CETP Inhibitors

Activité Biologique

4,4-Difluorocyclohexanecarboxylic acid (CAS No. 122665-97-8) is an organic compound with significant potential in medicinal chemistry and drug discovery. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

- Chemical Formula : CHFO

- Molecular Weight : 164.15 g/mol

- Log P (octanol-water partition coefficient) : Varies from 1.29 to 2.74 across different models, indicating moderate lipophilicity, which is favorable for membrane permeability .

1. Pharmacological Applications

This compound has been investigated for various biological activities:

- Antiviral Activity : In a study focusing on G-protein-coupled receptors (GPCRs), derivatives of this compound were synthesized and showed promising results in inhibiting HIV entry into cells. The compound was used as a building block for bivalent ligands that target both the mu-opioid receptor (MOR) and CCR5, enhancing anti-HIV efficacy significantly .

- Tyrosine Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in many signaling pathways related to cell growth and proliferation. This suggests potential applications in cancer therapy .

2. Toxicological Profile

The compound exhibits a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system effects . However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Case Study 1: Synthesis and Characterization

In a study focused on drug discovery, this compound was utilized as a key intermediate in synthesizing novel ligands targeting GPCRs. The research highlighted the compound's ability to enhance binding affinities when incorporated into larger molecular frameworks designed for specific receptor interactions .

Case Study 2: Antiviral Efficacy

In a recent experimental setup, derivatives of this compound were evaluated for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the cyclohexane structure could significantly improve antiviral potency compared to unmodified compounds .

Research Findings

Q & A

Basic: What are the standard synthetic protocols and characterization methods for 4,4-difluorocyclohexanecarboxylic acid?

Answer:

The compound is commonly synthesized via carbodiimide-mediated coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid group for amide bond formation with amines or other nucleophiles . Post-synthesis, characterization typically involves:

- Nuclear Magnetic Resonance (NMR): Key signals include the cyclohexane protons (δ 1.37–2.42 ppm) and fluorine atoms influencing chemical shifts in adjacent carbons (e.g., δ 173.93 ppm for the carboxylic acid carbonyl in NMR) .

- Gas Chromatography (GC): Used to confirm purity (>98% by GC) and detect residual solvents .

- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 427.1 [M+H] confirms the molecular weight .

Advanced: How does the 4,4-difluorocyclohexyl moiety influence metabolic stability and target binding in drug design?

Answer:

The geminal difluoro substitution on the cyclohexane ring introduces conformational rigidity, reducing metabolic oxidation at the cyclohexyl carbon. This enhances metabolic stability, as seen in antiviral agents where the fragment improved hERG channel selectivity (no binding at 300 nM) . Fluorine’s electronegativity also modulates lipophilicity (logP), balancing membrane permeability and solubility. For example, replacing a hydrogenated cyclohexane with the difluoro analog in CCR5 antagonists increased target affinity by stabilizing chair conformations favorable for receptor interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, N95 masks, and safety goggles to avoid skin/eye contact (irritant risk: R36/37/38) .

- Storage: Store in a cool (<15°C), dark place in airtight containers to prevent degradation .

- Waste Disposal: Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data involving this compound?

Answer:

Discrepancies in SAR often arise from conformational dynamics or assay conditions. Strategies include:

- Conformational Analysis: Use X-ray crystallography or computational modeling (e.g., DFT) to assess how fluorine substitution affects ring puckering and substituent orientation .

- Control Experiments: Compare analogs (e.g., monofluoro or non-fluorinated cyclohexanes) in parallel assays to isolate fluorine’s contribution .

- Metabolic Profiling: Perform liver microsome studies to distinguish target binding from stability-driven efficacy .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (melting point: 103–107°C) to ensure thermal stability during storage .

- Karl Fischer Titration: Detect moisture content, critical for hygroscopic batches .

Advanced: What strategies optimize the use of this compound in fragment-based drug discovery?

Answer:

- Fragment Growing: Attach the difluorocyclohexylcarboxylic acid to pharmacophores (e.g., indole or pyridine cores) via amide or ester linkages to explore steric and electronic effects .

- Isosteric Replacement: Substitute with bioisosteres like 4,4-dimethylcyclohexane or tetrafluorophenyl groups to probe hydrophobic and electrostatic interactions .

- Crystallographic Screening: Co-crystallize fragment derivatives with target proteins (e.g., CYP51 or CCR5) to map binding poses .

Basic: How should researchers address discrepancies in reported molecular formulas (e.g., C7H10F2O2 vs. C9H6F4O2)?

Answer:

The correct formula is C7H10F2O2 (MW 164.15), as confirmed by CAS 122665-97-8 and multiple NMR/MS datasets . The C9H6F4O2 formula likely originates from misannotated databases (e.g., ). Always cross-verify with authoritative sources like PubChem (CID 253659813) or Reaxys (RN 10064166) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.